(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride
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Overview
Description
(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a methanamine group at the 4-position of the thiazole ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methylthiazole.
Diazotization: The 2-bromo-5-methylthiazole is subjected to diazotization using sodium nitrite in the presence of a strong acid to form a diazonium salt.
Reduction: The diazonium salt is then reduced under alkaline conditions to yield 2-amino-5-bromo-4-methylthiazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions due to its aromatic nature.
Nucleophilic Addition: The methanamine group can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
Scientific Research Applications
(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1,3-thiazol-4-yl)methanamine hydrochloride
- (2-Bromothiazol-5-yl)methanamine hydrochloride
- Benzenemethanamine, 4-(4-methyl-5-thiazolyl)-
Uniqueness
(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride is unique due to the presence of both a bromine atom and a methanamine group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMOQSZRCYURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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